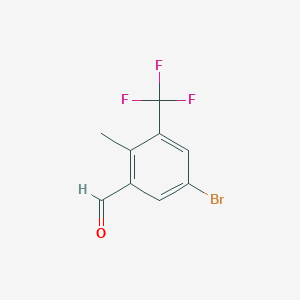

5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde” is a derivative of benzaldehyde. Benzaldehyde derivatives are aromatic compounds containing a benzene ring in which one hydrogen is replaced by an aldehyde .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H6BrF3O. It has a molecular weight of 267.04 .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Research in organic synthesis often explores the reactivity and applications of halogenated benzaldehydes, including compounds similar to 5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde. For example, the study on the synthesis of biologically active hydrazones from benzaldehyde derivatives showcases the potential of these compounds in creating pharmacologically relevant molecules (Ramadan, 2010). Similarly, the development of new synthetic routes for 1,3,5-tris-styryl-benzene compounds with tunable optical properties emphasizes the role of substituted benzaldehydes in materials chemistry (Behnisch & Hanack, 2001).

Coordination Chemistry and Metal Complexes

The synthesis and characterization of nickel(II) complexes with thiosemicarbazones derived from halogenated benzaldehydes highlight the importance of these compounds in forming coordination complexes with potential applications in catalysis, molecular magnetism, and materials science (Güveli et al., 2009). These complexes often exhibit unique structural and electronic properties that can be fine-tuned for specific applications.

Materials Science and Luminescence

The field of materials science benefits from the study of halogenated benzaldehydes through the synthesis of π-conjugated molecules and polymers with specific optical and electronic properties. For instance, the preparation of cross-conjugated triene systems for optoelectronic applications demonstrates the versatility of these compounds in designing materials with desired photophysical characteristics (Woo, Squires, & Fallis, 1999).

Analytical Chemistry

In analytical chemistry, substituted benzaldehydes, similar to this compound, have been utilized as reagents for the detection and quantification of metal ions, showcasing their applicability in developing sensitive and selective analytical methodologies (Odashima, Anzai, & Ishii, 1976).

Propiedades

IUPAC Name |

5-bromo-2-methyl-3-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJYBBYXNUKSOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2666114.png)

![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2666116.png)

![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)

![(3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide](/img/structure/B2666120.png)

![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)

![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)

![2-(4-fluorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2666125.png)

![8-(SEC-BUTYLAMINO)-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2666127.png)

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)

![7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2666133.png)

![N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2666135.png)